molecular formula C23H25N3O3S2 B2719980 (E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-38-5

(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2719980
M. Wt: 455.59
InChI Key: YCTIADOAXCFVTM-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A study by Ravinaik et al. (2021) discusses the design, synthesis, and evaluation of substituted benzamides, including compounds similar to the one , for their anticancer activities against various cancer cell lines like breast, lung, colon, and ovarian cancer. The compounds showed moderate to excellent anticancer activity, demonstrating their potential as therapeutic agents in cancer treatment (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Photodynamic Therapy

The compound's derivatives have potential in photodynamic therapy for treating cancer, as indicated by Pişkin, Canpolat, and Öztürk (2020). They synthesized and characterized new zinc phthalocyanine derivatives, which demonstrated promising properties as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, Öztürk, 2020).

Antimicrobial and Antifungal Agents

Narayana et al. (2004) synthesized new derivatives, including thiazol-5-yl and 2-hydroxy benzamides, which were screened for their antifungal activity. This research suggests the potential use of these compounds as antifungal agents (Narayana, K. K. Vijaya Raj, B. V. Ashalatha, N. Kumari, B. Sarojini, 2004).

Antibacterial Applications

Palkar et al. (2017) designed and synthesized novel analogs with potential antibacterial activity. Their study, focusing on the synthesis of Schiff bases from 2-aminobenzothiazole, demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar, Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, R. Karpoormath, 2017).

Potential in Green Chemistry

Gao et al. (2020) provided an overview of recent advances in the synthesis of benzothiazole compounds, highlighting their importance in biochemistry and medicinal chemistry. This review suggests that compounds like (E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide have a significant role in the development of green chemistry processes (Xiang Gao, Jiao Liu, Xin Zuo, Xinyue Feng, Ying Gao, 2020).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-6-14-26(15-7-2)31(28,29)19-11-9-18(10-12-19)22(27)24-23-25(5)21-17(4)16(3)8-13-20(21)30-23/h6-13H,1-2,14-15H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTIADOAXCFVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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